molecular formula C17H18O2 B12065071 4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 75472-36-5

4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde

Katalognummer: B12065071
CAS-Nummer: 75472-36-5
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: QZWLHLHITRMUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a butoxy group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Formation of 4’-Butoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-butoxybenzene and phenylboronic acid in the presence of a palladium catalyst.

    Oxidation to Aldehyde: The resulting 4’-Butoxy-[1,1’-biphenyl] can be oxidized to 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: While specific industrial production methods for 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4’-Butoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Butoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of liquid crystals and other advanced materials.

    Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.

    Industrial Applications: It can be used in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which requires further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

    4’-Butoxy-[1,1’-biphenyl]-4-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.

    4’-Butoxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a butoxy group and an aldehyde group on the biphenyl structure

Eigenschaften

CAS-Nummer

75472-36-5

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

4-(4-butoxyphenyl)benzaldehyde

InChI

InChI=1S/C17H18O2/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11,13H,2-3,12H2,1H3

InChI-Schlüssel

QZWLHLHITRMUCX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.